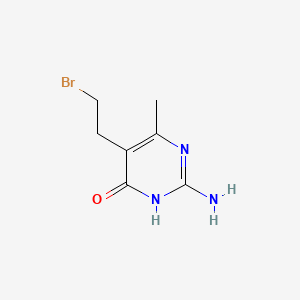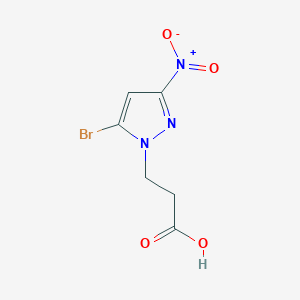![molecular formula C16H19N3O6S B11712029 diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)
diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-[(2E)-2-(1-ciano-2-etoxi-2-oxoetilidene)hidrazinil]-3-metiltiofeno-2,4-dicarboxilato de dietilo es un compuesto orgánico complejo con una estructura única que incluye un anillo de tiofeno, un grupo hidrazinil y múltiples funcionalidades éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 5-[(2E)-2-(1-ciano-2-etoxi-2-oxoetilidene)hidrazinil]-3-metiltiofeno-2,4-dicarboxilato de dietilo típicamente involucra reacciones orgánicas de varios pasos. Un enfoque común es la reacción de condensación entre un derivado de hidracina y un éster de carboxilato de tiofeno. Las condiciones de reacción a menudo requieren un solvente como etanol o metanol y pueden involucrar calentamiento bajo reflujo para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría rutas sintéticas similares pero a mayor escala. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, sería crucial para maximizar el rendimiento y la pureza. Los reactores de flujo continuo y otras técnicas avanzadas podrían emplearse para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 5-[(2E)-2-(1-ciano-2-etoxi-2-oxoetilidene)hidrazinil]-3-metiltiofeno-2,4-dicarboxilato de dietilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden producir derivados de hidracina.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos éster o ciano.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los alcoholes pueden utilizarse en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados de hidracina.
Aplicaciones Científicas De Investigación
El 5-[(2E)-2-(1-ciano-2-etoxi-2-oxoetilidene)hidrazinil]-3-metiltiofeno-2,4-dicarboxilato de dietilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica para la preparación de moléculas más complejas.
Medicina: Se investiga por su potencial como farmacóforo en el diseño y desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 5-[(2E)-2-(1-ciano-2-etoxi-2-oxoetilidene)hidrazinil]-3-metiltiofeno-2,4-dicarboxilato de dietilo involucra su interacción con dianas moleculares específicas. El grupo hidrazinil puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, potencialmente inhibiendo su actividad. La estructura única del compuesto le permite participar en varias vías bioquímicas, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- 2-(1-ciano-2-etoxi-2-oxoetilidene)-1,3-ditiolano-4,5-dicarboxilato de dietilo
- 5-(2-etoxi-2-oxoetilidene)-3-metiltiofeno-2,4-dicarboxilato de dietilo
Unicidad
El 5-[(2E)-2-(1-ciano-2-etoxi-2-oxoetilidene)hidrazinil]-3-metiltiofeno-2,4-dicarboxilato de dietilo es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su grupo hidrazinil, en particular, lo diferencia de otros compuestos similares, brindando oportunidades únicas para modificaciones químicas y aplicaciones.
Propiedades
Fórmula molecular |
C16H19N3O6S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H19N3O6S/c1-5-23-14(20)10(8-17)18-19-13-11(15(21)24-6-2)9(4)12(26-13)16(22)25-7-3/h19H,5-7H2,1-4H3/b18-10+ |
Clave InChI |
GJABWROVGKWFCI-VCHYOVAHSA-N |
SMILES isomérico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N/N=C(\C#N)/C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NN=C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11711963.png)
![(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11711968.png)
![N-[(E)-(4-methylphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11711970.png)



![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)



